N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromo-2-chlorophenol and 2-furylmethylidene derivatives. These intermediates are then subjected to condensation reactions under specific conditions to form the final product. Common reagents used in these reactions include bases, acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: shares structural similarities with other triazole-containing compounds and furan derivatives.
Other similar compounds: Include various triazole derivatives, furan-based compounds, and halogenated phenoxy derivatives.
Uniqueness
The uniqueness of N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H12BrClN4O2S |
---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
(E)-1-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C15H12BrClN4O2S/c1-24-15-20-18-9-21(15)19-7-11-3-4-12(23-11)8-22-14-5-2-10(16)6-13(14)17/h2-7,9H,8H2,1H3/b19-7+ |
InChI Key |
DVPXETYQMFQJMW-FBCYGCLPSA-N |
Isomeric SMILES |
CSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl |
Canonical SMILES |
CSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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